An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-1H-indazole-6-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-1H-indazole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-1H-indazole-6-carboxylic acid, a substituted indazole derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a key pharmacophore found in a variety of biologically active molecules, exhibiting a wide range of therapeutic activities. The strategic placement of the methoxy and carboxylic acid groups on the indazole ring of this particular molecule suggests a potential for targeted biological interactions, making a thorough understanding of its physicochemical properties crucial for its development as a potential therapeutic agent.
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Methoxy-1H-indazole-6-carboxylic acid. In the absence of extensive experimentally-derived data in publicly accessible literature for this specific molecule, this guide combines available information with established theoretical predictions and detailed, field-proven experimental protocols for the determination of these critical parameters. This approach is designed to provide researchers with a robust framework for evaluating and utilizing this compound in their research and development endeavors.
Core Physicochemical Properties
A summary of the fundamental physicochemical properties of 4-Methoxy-1H-indazole-6-carboxylic acid is presented below. It is important to note that while the molecular formula and weight are definitive, other values may be predicted and should be confirmed experimentally.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₃ | [1] |
| Molecular Weight | 192.17 g/mol | [1] |
| CAS Number | 1167055-67-5 | [1][2] |
| Appearance | White to off-white solid (predicted) | [3] |
| Melting Point | Not available. | |
| Boiling Point | Not available. | |
| Aqueous Solubility | Predicted to be low. | |
| pKa | Estimated to be in the range of 3-5 for the carboxylic acid. | |
| LogP | Not available. |
Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the methoxy group protons, and the acidic proton of the carboxylic acid. The chemical shifts and coupling constants of the aromatic protons would be crucial for confirming the substitution pattern. The methoxy group would likely appear as a singlet at approximately 3.8-4.0 ppm. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate at a downfield chemical shift (typically >165 ppm). The aromatic carbons and the methoxy carbon will have characteristic chemical shifts that can be assigned with the help of prediction software and 2D NMR techniques like HSQC and HMBC.
Infrared (IR) Spectroscopy
The IR spectrum of 4-Methoxy-1H-indazole-6-carboxylic acid is expected to exhibit characteristic absorption bands for its functional groups. A broad O-H stretching band for the carboxylic acid would be anticipated in the region of 2500-3300 cm⁻¹. A sharp C=O stretching vibration for the carboxylic acid carbonyl group should appear around 1700-1725 cm⁻¹. The N-H stretching vibration of the indazole ring is expected in the range of 3200-3400 cm⁻¹. C-O stretching for the methoxy group would likely be observed between 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric). Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion ([M]⁺ or [M-H]⁻) would confirm the elemental composition. The fragmentation pattern can provide valuable structural information. For instance, the loss of a methoxy group or a carboxyl group would be expected fragmentation pathways.
Experimental Protocols for Physicochemical Property Determination
To ensure scientific rigor, the following sections provide detailed, step-by-step methodologies for the experimental determination of key physicochemical properties.
Thermodynamic Solubility Assay
The thermodynamic solubility is a critical parameter that influences a drug's absorption and bioavailability.[4][5][6]
Workflow for Thermodynamic Solubility Assay
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid 4-Methoxy-1H-indazole-6-carboxylic acid to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Ensure that there is undissolved solid present to confirm saturation.
-
-
Equilibration:
-
Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined time (e.g., 24 to 48 hours) to ensure that equilibrium is reached.
-
-
Sample Processing:
-
After incubation, allow the samples to settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This is typically achieved by centrifugation followed by withdrawal of the supernatant or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
-
Quantification:
-
Prepare a standard curve of the compound in a suitable solvent.
-
Analyze the filtered supernatant using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the concentration of the dissolved compound.[7]
-
The determined concentration represents the thermodynamic solubility.
-
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is crucial for predicting the ionization state of a drug at different physiological pH values.[8][9][10]
Workflow for pKa Determination via Potentiometric Titration
Caption: Workflow for Shake-Flask LogP Determination.
Detailed Protocol:
-
Preparation of Phases:
-
Prepare pre-saturated n-octanol by shaking it with water for 24 hours and allowing the layers to separate. Discard the aqueous layer.
-
Similarly, prepare pre-saturated water by shaking with n-octanol and discarding the organic layer. For ionizable compounds, use a buffer of a specific pH (e.g., pH 7.4) instead of pure water to determine the distribution coefficient (LogD).
-
-
Partitioning:
-
Dissolve a known amount of 4-Methoxy-1H-indazole-6-carboxylic acid in either the pre-saturated water or n-octanol.
-
Add a known volume of this solution to a known volume of the other pre-saturated phase in a separatory funnel or a vial.
-
Shake the mixture vigorously for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1-2 hours).
-
-
Phase Separation:
-
Allow the two phases to separate completely. Centrifugation can be used to accelerate and improve the separation.
-
-
Quantification and Calculation:
-
Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
LogP is the logarithm of the partition coefficient: LogP = log(P).
-
Conclusion
4-Methoxy-1H-indazole-6-carboxylic acid is a molecule with potential for further investigation in drug discovery. While a complete experimental physicochemical profile is not yet publicly available, this guide provides the foundational knowledge and detailed experimental frameworks necessary for its comprehensive characterization. The provided protocols for determining solubility, pKa, and LogP are based on established, reliable methods that will yield high-quality data essential for advancing the understanding and application of this compound. The application of these methodologies will enable researchers to build a robust data package, facilitating informed decisions in the progression of their research and development programs.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from Creative Bioarray website. [Link]
-
protocols.io. (2024). LogP / LogD shake-flask method. [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from Evotec website. [Link]
-
PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]
-
protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from BioDuro website. [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from ECETOC website. [Link]
-
East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Acid. [Link]
-
Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from Domainex website. [Link]
Sources
- 1. LogP / LogD shake-flask method [protocols.io]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. chemimpex.com [chemimpex.com]
- 4. enamine.net [enamine.net]
- 5. In-vitro Thermodynamic Solubility [protocols.io]
- 6. evotec.com [evotec.com]
- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

(Note: This is a placeholder image for the chemical structure.)